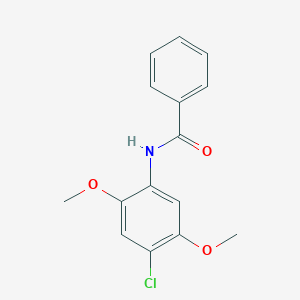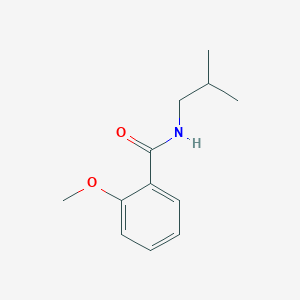
4-chloro-N-(2,2-dinitropropyl)-2,6-dinitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2,2-dinitropropyl)-2,6-dinitroaniline, commonly known as dinoseb, is a highly toxic herbicide that has been widely used in agriculture for weed control. Despite its effectiveness in controlling weeds, dinoseb has been banned in many countries due to its harmful effects on human health and the environment.
作用機序
The mechanism of action of dinoseb involves the inhibition of mitochondrial respiration and the uncoupling of oxidative phosphorylation. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. ROS can damage cellular structures, including proteins, lipids, and DNA, leading to cell death.
Biochemical and Physiological Effects
Dinoseb has been shown to have a wide range of biochemical and physiological effects on organisms. In plants, it inhibits photosynthesis, disrupts cell division, and induces oxidative stress. In animals, it has been shown to cause liver and kidney damage, disrupt hormonal balance, and induce oxidative stress. In humans, dinoseb exposure has been linked to reproductive and developmental toxicity, neurotoxicity, and cancer.
実験室実験の利点と制限
Dinoseb is a useful compound for studying the toxicity of nitroaromatic compounds. Its toxicity is well documented, and it has been extensively studied in a laboratory setting. However, its use is limited due to its high toxicity and potential harm to researchers. Special precautions must be taken when handling dinoseb, including the use of protective equipment and proper disposal methods.
将来の方向性
Future research on dinoseb should focus on developing safer alternatives for weed control and studying its long-term effects on the environment. The development of new technologies for detecting dinoseb in the environment and monitoring its levels in food and water sources is also needed. Further research on the mechanisms of dinoseb toxicity and its effects on human health is necessary to fully understand its potential risks.
Conclusion
In conclusion, dinoseb is a highly toxic herbicide that has been widely used in agriculture for weed control. Its synthesis method is relatively simple, and it has been extensively studied for its herbicidal properties and its effects on the environment. Its mechanism of action involves the inhibition of mitochondrial respiration and the uncoupling of oxidative phosphorylation, leading to a decrease in ATP production and an increase in ROS production. Dinoseb has a wide range of biochemical and physiological effects on organisms, and its use in lab experiments is limited due to its high toxicity. Future research on dinoseb should focus on developing safer alternatives for weed control, studying its long-term effects on the environment, and further understanding its potential risks to human health.
合成法
Dinoseb is synthesized by the reaction of 2,6-dinitroaniline with 2,2-dinitropropane in the presence of a chlorinating agent. The reaction yields 4-chloro-N-(2,2-dinitropropyl)-2,6-dinitroaniline as the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
Dinoseb has been extensively studied for its herbicidal properties and its effects on the environment. It has also been used as a model compound for studying the toxicity of nitroaromatic compounds. Dinoseb has been shown to be highly toxic to a wide range of organisms, including plants, animals, and humans. Its toxicity is due to its ability to disrupt cellular processes, including oxidative phosphorylation and energy metabolism.
特性
製品名 |
4-chloro-N-(2,2-dinitropropyl)-2,6-dinitroaniline |
|---|---|
分子式 |
C9H8ClN5O8 |
分子量 |
349.64 g/mol |
IUPAC名 |
4-chloro-N-(2,2-dinitropropyl)-2,6-dinitroaniline |
InChI |
InChI=1S/C9H8ClN5O8/c1-9(14(20)21,15(22)23)4-11-8-6(12(16)17)2-5(10)3-7(8)13(18)19/h2-3,11H,4H2,1H3 |
InChIキー |
HPCSAHLQELCDCV-UHFFFAOYSA-N |
SMILES |
CC(CNC1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CC(CNC1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,11-Di(tert-butyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B274045.png)




![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B274054.png)

![3-(1,1-dioxidotetrahydro-3-thienyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B274065.png)
![6-[6-chloro-3-[[(Z)-(4-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridin-2-yl]sulfanyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B274066.png)
![(4Z)-4-[(2-methoxyanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274067.png)
![(4Z)-4-[(4-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274068.png)
![(4Z)-4-[[2-(1,3-benzothiazol-2-yl)hydrazinyl]methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274069.png)

![3-(2-[3-(carboxymethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-benzothiazol-3(2H)-yl)-1-propanesulfonate](/img/structure/B274075.png)